molecular formula C28H32N4O2S B2616743 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide CAS No. 1260631-71-7

2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide

Cat. No. B2616743
CAS RN: 1260631-71-7
M. Wt: 488.65
InChI Key: UDCZGHFZDZQAHO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CCCCn1c(=O)c2c(c(c[n H]2)c3ccccc3)nc1SCC( =O)Nc4ccc(c(c4)Cl)Cl . This representation provides a way to visualize the compound’s structure using chemical informatics software.

Scientific Research Applications

Crystallographic Studies

Research on similar compounds, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, has contributed to the understanding of crystal structures and molecular conformations. These studies reveal how the molecular folding and the inclinations between different rings in the molecules affect their structural properties and potential intermolecular interactions (Subasri et al., 2017).

Antifolate Drug Design

Compounds with pyrrolo[2,3-d]pyrimidine structures have been investigated for their potential as antifolates, which are compounds that inhibit enzymes involved in the folate pathway crucial for DNA synthesis. For example, classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized and evaluated as dihydrofolate reductase (DHFR) inhibitors and antitumor agents, showing significant inhibitory activity and potential as antitumor agents (Gangjee et al., 2007).

Structural and Spectroscopic Analysis

The detailed structural and spectroscopic analysis of similar compounds has been performed to understand their molecular geometry, vibrational assignments, and potential for hydrogen bonding interactions. Such studies are fundamental for assessing the drug likeness, pharmacokinetic properties, and antiviral potency of compounds, as seen in the case of novel antiviral active molecules investigated for their interaction with SARS-CoV-2 protein (Mary et al., 2020).

Antitumor Activity

The synthesis and evaluation of novel derivatives containing pyrazole and pyrrolopyrimidine structures have been explored for antitumor activity. Some of these compounds have shown effectiveness comparable to or exceeding standard chemotherapy agents, highlighting the therapeutic potential of these chemical structures in cancer treatment (Alqasoumi et al., 2009).

properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2S/c1-3-5-10-20-13-15-22(16-14-20)30-24(33)19-35-28-31-25-23(21-11-8-7-9-12-21)18-29-26(25)27(34)32(28)17-6-4-2/h7-9,11-16,18,29H,3-6,10,17,19H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCZGHFZDZQAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCC)NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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